Diamminedinitritoplatinum(II)
Overview
Description
Diamminedinitritoplatinum(II), with the chemical formula Pt(NH3)2(NO2)2, is a coordination complex belonging to the platinum group metals. This compound features a platinum center bonded to two ammine (NH3) ligands and two nitrite (NO2) ligands. It is commonly used in the field of medicinal chemistry and has shown potential as an anticancer agent due to its cytotoxic properties .
Mechanism of Action
Target of Action
Diamminedinitritoplatinum(II), also known as P salt, is an active precursor extensively used in the preparation of platinum-based catalysts . The primary targets of this compound are the supports such as carbon black and graphene nanosheets .
Mode of Action
The compound interacts with its targets by serving as a platinum source in the synthesis of Co X Pt 1-X alloy nanowires . This interaction results in the formation of these alloy nanowires, which are crucial in various applications.
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of co x pt 1-x alloy nanowires . These nanowires can have various downstream effects depending on their application in different fields.
Pharmacokinetics
As a platinum source, its bioavailability would be crucial in the synthesis of co x pt 1-x alloy nanowires .
Result of Action
The molecular and cellular effects of Diamminedinitritoplatinum(II)'s action primarily involve the formation of Co X Pt 1-X alloy nanowires . These nanowires are essential in various applications, including the preparation of platinum-based catalysts .
Biochemical Analysis
Biochemical Properties
Diamminedinitritoplatinum(II) interacts with various enzymes, proteins, and other biomolecules. It is used as a platinum source in the synthesis of Co X Pt 1-X alloy nanowires . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Diamminedinitritoplatinum(II) involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Diamminedinitritoplatinum(II) typically involves the following steps:
Dissolution of Metal Platinum: Metal platinum is dissolved in aqua regia to prepare chloroplatinic acid.
Formation of Potassium Chloroplatinate: Chloroplatinic acid and potassium chloride are prepared into 10% solutions, respectively. The chloroplatinic acid solution is heated, and potassium chloride solution is added under stirring, forming a precipitate of potassium chloroplatinate.
Reaction with Sodium Nitrite: The potassium chloroplatinate is mixed with water and heated on a sand bath. A 40% sodium nitrite solution is added, and the temperature is controlled at 105°C until the reaction is complete, resulting in a yellow-green solution.
Addition of Ammonia Water: After cooling, ammonia water (25%) is added, and the mixture is left overnight.
Industrial Production Methods: An alternative method involves using hydrazine hydrochloride as a reducing agent to reduce chloroplatinic acid into chloroplatinous acid. Tetraammineplatinum dichloride is then prepared, which reacts with excess sodium nitrite to yield Diamminedinitritoplatinum(II) .
Chemical Reactions Analysis
Types of Reactions: Diamminedinitritoplatinum(II) undergoes various chemical reactions, including:
Oxidation: It can be used as a catalyst in oxidation reactions, such as the oxidation of olefins and alkanes.
Reduction: It can participate in reduction reactions, often involving the reduction of nitrite ligands.
Substitution: Ligands in the coordination complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents like hydrogen peroxide or oxygen.
Reduction Reactions: Reducing agents such as hydrazine or sodium borohydride are commonly used.
Substitution Reactions: Ligand exchange can be facilitated by using excess ligands or specific solvents.
Major Products:
Oxidation Products: Oxidized forms of the substrates, such as epoxides from olefins.
Reduction Products: Reduced forms of the substrates, such as amines from nitro compounds.
Substitution Products: New coordination complexes with different ligands.
Scientific Research Applications
Diamminedinitritoplatinum(II) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Diamminedinitritoplatinum(II) can be compared with other platinum-based compounds such as:
Cisplatin: Another platinum-based anticancer agent that forms DNA cross-links but has different ligands (chloride instead of nitrite).
Carboplatin: Similar to cisplatin but with a different leaving group, making it less toxic.
Oxaliplatin: Contains oxalate ligands and is used in the treatment of colorectal cancer.
Properties
IUPAC Name |
azane;platinum(2+);dinitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO2.2H3N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOUENTVTAXLPG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N(=O)[O-].N(=O)[O-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N4O4Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14286-02-3 | |
Record name | Platinum, diamminebis(nitrito-.kappa.N)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diammineplatinum(II) nitrite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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